4-bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide
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Overview
Description
4-Bromo-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound characterized by its bromo-thiophene and pyrazole groups
Mechanism of Action
Target of Action
Similar compounds with a pyrazole moiety have been known to exhibit diverse pharmacological effects .
Mode of Action
It’s worth noting that compounds containing a pyrazole moiety are known for their diverse pharmacological effects .
Biochemical Pathways
Compounds with a pyrazole moiety have been known to affect a wide range of biological activities .
Pharmacokinetics
Compounds with a pyrazole moiety are generally known for their broad range of chemical and biological properties .
Result of Action
Compounds with a pyrazole moiety are known for their diverse pharmacological effects .
Biochemical Analysis
Biochemical Properties
It is known that pyrazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Related pyrazole derivatives have been shown to have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyrazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene-2-carboxamide core. The bromo-substitution on the thiophene ring is achieved through halogenation reactions, while the pyrazole moiety is introduced via a series of condensation reactions. The final step involves the coupling of the pyridine and pyrazole fragments.
Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using reactors designed to handle large volumes of reactants. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The bromo-thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced to form pyrazolidines.
Substitution: The bromo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alcohols are used in substitution reactions.
Major Products Formed:
Sulfoxides/Sulfones: Resulting from the oxidation of the bromo-thiophene group.
Pyrazolidines: Resulting from the reduction of the pyrazole ring.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including potential antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the bromo-thiophene and pyrazole groups. Similar compounds include:
4-Bromo-1H-pyrazole: Used as a starting material in the synthesis of various pharmaceuticals.
Thiophene-2-carboxamide derivatives: Known for their diverse biological activities.
Pyrazole-based inhibitors: Employed in the development of enzyme inhibitors.
Properties
IUPAC Name |
4-bromo-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4OS/c1-20-13(4-5-19-20)12-3-2-10(7-17-12)8-18-15(21)14-6-11(16)9-22-14/h2-7,9H,8H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJVQCLMIHIHRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NC=C(C=C2)CNC(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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